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Compound of Interest

Compound Name: 1-(1H-indol-7-yl)ethanone

Cat. No.: B1315699 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-

acetylindole (1-(1H-indol-7-yl)ethanone), a key heterocyclic compound with applications in

medicinal chemistry and drug development. Due to the limited availability of direct experimental

data for 7-acetylindole in the public domain, this document presents a detailed analysis of a

closely related derivative, ethyl 7-acetyl-1H-indole-2-carboxylate. This information serves as a

valuable reference for the characterization and synthesis of 7-substituted indole derivatives.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for ethyl 7-acetyl-

1H-indole-2-carboxylate. These values provide a strong foundation for predicting the spectral

characteristics of the parent compound, 7-acetylindole.

Table 1: ¹H NMR Spectroscopic Data of Ethyl 7-acetyl-
1H-indole-2-carboxylate
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

9.61 br s - 1H NH

7.97 dd 7.9, 1.2 1H Ar-H

7.64 dd 7.9, 1.2 1H Ar-H

7.27 t 7.9 1H Ar-H

7.21 d 1.2 1H Ar-H

4.41 q 7.1 2H -OCH₂CH₃

2.75 s - 3H -COCH₃

1.42 t 7.1 3H -OCH₂CH₃

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of Ethyl 7-acetyl-
1H-indole-2-carboxylate
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Chemical Shift (δ) ppm Assignment

201.7 C=O (acetyl)

162.2 C=O (ester)

135.8 Ar-C

133.5 Ar-C

130.4 Ar-C

129.8 Ar-C

124.2 Ar-C

122.9 Ar-C

119.8 Ar-C

107.8 Ar-C

62.1 -OCH₂CH₃

30.0 -COCH₃

14.5 -OCH₂CH₃

Solvent: CDCl₃, Frequency: 101 MHz

Table 3: Infrared (IR) Spectroscopic Data of Ethyl 7-
acetyl-1H-indole-2-carboxylate
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Wavenumber (cm⁻¹) Description of Vibration

3285 N-H stretch

2981 C-H stretch (aliphatic)

1700 C=O stretch (ester)

1664 C=O stretch (ketone)

1519 C=C stretch (aromatic)

1241 C-O stretch

Table 4: Mass Spectrometry (MS) Data of Ethyl 7-acetyl-
1H-indole-2-carboxylate

m/z Ion

232.0968 [M+H]⁺

Technique: High-Resolution Mass Spectrometry (HRMS)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These can be adapted for the analysis of 7-acetylindole and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of

deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain

a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃:

δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Data Processing: Perform a background subtraction using a spectrum of the clean ATR

crystal.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

equipped with an electrospray ionization (ESI) source.

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass

spectrum in positive ion mode over a relevant m/z range.

Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺) and compare it

with the calculated theoretical mass.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized chemical compound like 7-acetylindole.
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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